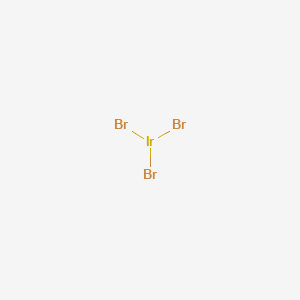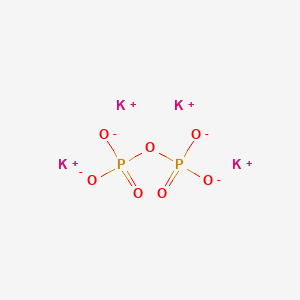
Tris(2-amino-1-methylethyl) borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-amino-1-methylethyl) borate, also known as TAMB, is a boron-containing compound that has gained attention in the scientific community due to its unique properties and potential applications. TAMB has been studied for its role as a ligand in coordination chemistry, as well as its potential use as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Tris(2-amino-1-methylethyl) borate as a ligand in coordination chemistry involves the formation of a stable complex with a metal ion. The boron atom in Tris(2-amino-1-methylethyl) borate acts as a Lewis acid, accepting a lone pair of electrons from the nitrogen atoms in the ligand. This results in the formation of a stable metal-ligand complex.
As a catalyst, Tris(2-amino-1-methylethyl) borate acts as a nucleophilic catalyst, activating the epoxide substrate through coordination to the boron atom. This results in the formation of a reactive intermediate, which can then react with carbon dioxide to form the cyclic carbonate product.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Tris(2-amino-1-methylethyl) borate. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Tris(2-amino-1-methylethyl) borate is its high stability and solubility in a variety of solvents. This makes it a versatile ligand for use in coordination chemistry and catalysis. Additionally, Tris(2-amino-1-methylethyl) borate is relatively easy to synthesize and purify, making it accessible for use in lab experiments.
One limitation of Tris(2-amino-1-methylethyl) borate is its sensitivity to air and moisture. This can result in the degradation of the compound and the formation of unwanted side products. Additionally, Tris(2-amino-1-methylethyl) borate can be expensive to synthesize, limiting its use in large-scale applications.
Direcciones Futuras
For Tris(2-amino-1-methylethyl) borate research include the development of new Tris(2-amino-1-methylethyl) borate-based catalysts for use in various chemical reactions. Additionally, Tris(2-amino-1-methylethyl) borate complexes could be studied for their potential use in biomedical applications, such as drug delivery and imaging. Further research is also needed to fully understand the biochemical and physiological effects of Tris(2-amino-1-methylethyl) borate.
Métodos De Síntesis
Tris(2-amino-1-methylethyl) borate can be synthesized through a reaction between tris(hydroxymethyl)aminomethane (TRIS) and triisopropyl borate. The reaction takes place in the presence of an acid catalyst and results in the formation of Tris(2-amino-1-methylethyl) borate and isopropyl alcohol. The purity of Tris(2-amino-1-methylethyl) borate can be increased through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Tris(2-amino-1-methylethyl) borate has been studied for its use as a ligand in coordination chemistry. It has been found to form stable complexes with various metals, including copper, nickel, and zinc. These complexes have been studied for their potential use in catalysis and as sensors for metal detection.
Tris(2-amino-1-methylethyl) borate has also been studied for its potential use as a catalyst in various chemical reactions. It has been found to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. Tris(2-amino-1-methylethyl) borate has also been studied for its use in the synthesis of cyclic imides from anhydrides and amines.
Propiedades
Número CAS |
10164-64-4 |
|---|---|
Nombre del producto |
Tris(2-amino-1-methylethyl) borate |
Fórmula molecular |
C9H24BN3O3 |
Peso molecular |
233.12 g/mol |
Nombre IUPAC |
tris(1-aminopropan-2-yl) borate |
InChI |
InChI=1S/C9H24BN3O3/c1-7(4-11)14-10(15-8(2)5-12)16-9(3)6-13/h7-9H,4-6,11-13H2,1-3H3 |
Clave InChI |
SMIBBGLDGBPYJI-UHFFFAOYSA-N |
SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
SMILES canónico |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
Otros números CAS |
10164-64-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)
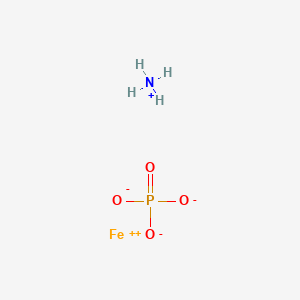

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)
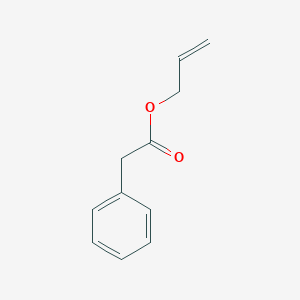
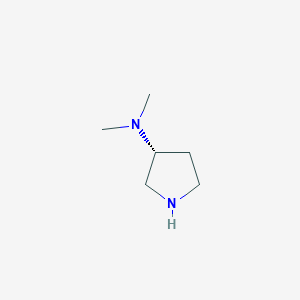
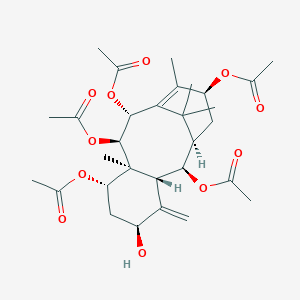
![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)

